
N-(3,5-dimethyl-2-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethyl-2-nitrophenyl)acetamide, commonly known as DMNAA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMNAA is a yellow crystalline powder with a molecular weight of 226.23 g/mol and a melting point of 139-141°C. This compound is widely used in various industries, including pharmaceuticals, agrochemicals, and materials science.
作用機序
The mechanism of action of DMNAA is not well understood, but it is believed to act by inhibiting the activity of enzymes involved in various metabolic pathways. It has been shown to inhibit the activity of acetyl-CoA carboxylase, an enzyme involved in fatty acid synthesis, and dihydrofolate reductase, an enzyme involved in the synthesis of DNA. DMNAA has also been found to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis.
Biochemical and Physiological Effects
DMNAA has been shown to have several biochemical and physiological effects. It has been found to increase the production of reactive oxygen species (ROS) in cells, leading to oxidative stress. DMNAA has also been found to induce DNA damage and apoptosis in cells. In animal studies, DMNAA has been shown to cause liver and kidney damage at high doses.
実験室実験の利点と制限
DMNAA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. DMNAA has also been shown to have a broad spectrum of biological activity, making it a useful tool for studying various cellular pathways. However, DMNAA has some limitations, including its potential toxicity and the lack of understanding of its mechanism of action.
将来の方向性
There are several future directions for research on DMNAA. One area of research is the development of DMNAA derivatives with improved biological activity and reduced toxicity. Another area of research is the investigation of the mechanism of action of DMNAA, which could lead to the development of new drugs targeting specific cellular pathways. Additionally, more studies are needed to understand the potential applications of DMNAA in the fields of materials science and agrochemicals.
In conclusion, DMNAA is a chemical compound that has gained significant attention in scientific research due to its unique properties. It has been extensively studied for its potential applications in various fields of science, including pharmaceuticals, agrochemicals, and materials science. While there is still much to learn about the mechanism of action of DMNAA, its broad spectrum of biological activity makes it a useful tool for studying various cellular pathways. Future research on DMNAA could lead to the development of new drugs targeting specific cellular pathways and the discovery of new applications in materials science and agrochemicals.
合成法
DMNAA can be synthesized through several methods, including the reaction between 3,5-dimethyl-2-nitrophenol and acetic anhydride in the presence of a catalyst. The reaction takes place under mild conditions and yields DMNAA with high purity and yield. Other methods of synthesis include the reaction between 2-nitro-4,6-dimethylphenol and acetic anhydride or acetyl chloride in the presence of a base.
科学的研究の応用
DMNAA has been extensively studied for its potential applications in various fields of science. In the pharmaceutical industry, DMNAA has been investigated for its antibacterial, antifungal, and anticancer properties. It has been shown to inhibit the growth of several bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. DMNAA has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment.
特性
製品名 |
N-(3,5-dimethyl-2-nitrophenyl)acetamide |
|---|---|
分子式 |
C10H12N2O3 |
分子量 |
208.21 g/mol |
IUPAC名 |
N-(3,5-dimethyl-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C10H12N2O3/c1-6-4-7(2)10(12(14)15)9(5-6)11-8(3)13/h4-5H,1-3H3,(H,11,13) |
InChIキー |
MSSWENRBNJUJLA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)NC(=O)C)[N+](=O)[O-])C |
正規SMILES |
CC1=CC(=C(C(=C1)NC(=O)C)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



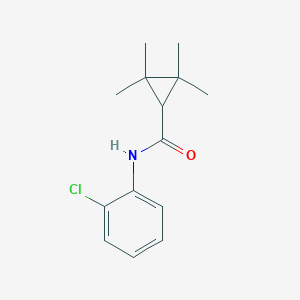



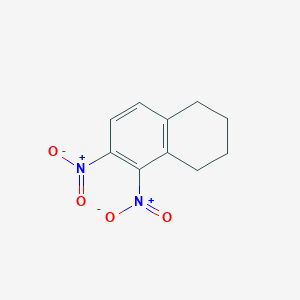
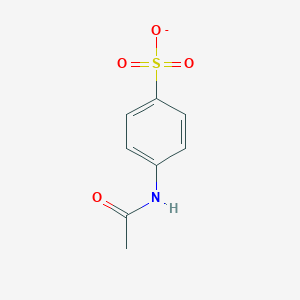
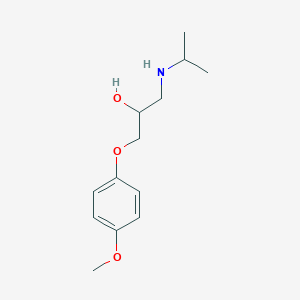
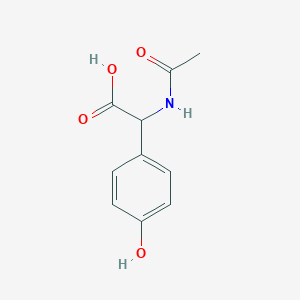
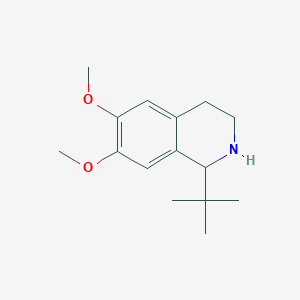
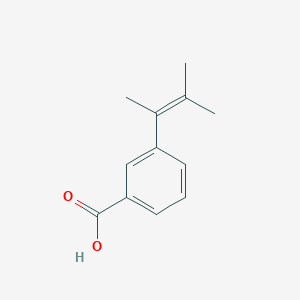
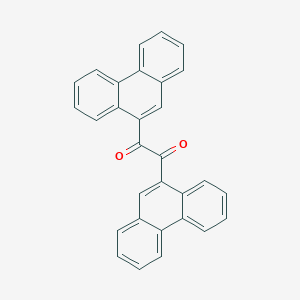
![N-[2-(3-chloroanilino)ethyl]-N-(3-chlorophenyl)amine](/img/structure/B253498.png)

